molecular formula C10H7FO2S B6309543 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid CAS No. 1446860-71-4

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid

Cat. No. B6309543
CAS RN: 1446860-71-4
M. Wt: 210.23 g/mol
InChI Key: VUBYHHMWEWWXFE-UHFFFAOYSA-N
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Description

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is a thiophene-based compound . Thiophene is a five-membered heterocycle that contains a sulfur atom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The molecular formula of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is C10H7FO2S . It is a thiophene-based compound, which means it contains a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

The molecular weight of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is 210.2247832 . More detailed physical and chemical properties were not found in the sources.

Scientific Research Applications

Organic Synthesis

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid: is a valuable compound in organic synthesis. It serves as a building block for various heterocyclic compounds due to its reactive carboxylic acid group. In particular, it can undergo condensation reactions to form aminothiophene derivatives through the Gewald reaction . These derivatives are crucial for synthesizing biologically active molecules that can have pharmaceutical applications.

Pharmaceutical Research

In pharmaceutical research, thiophene derivatives like 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid are explored for their potential medicinal properties. Thiophene compounds have been studied for their anticancer, anti-inflammatory, and antimicrobial activities . This compound could be used to synthesize new drugs with improved efficacy and reduced side effects.

Material Science

The thiophene ring is a core structure in materials science, particularly in the development of organic semiconductors and organic light-emitting diodes (OLEDs) . 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid could be utilized to create advanced materials with enhanced electronic properties for use in next-generation electronic devices.

Agrochemicals

Thiophene derivatives are also significant in the agrochemical industry. They can be used to develop new pesticides and herbicides with specific action mechanisms . The introduction of the fluorine atom in 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid may lead to compounds with unique properties that can be beneficial in this field.

Dyestuff Industry

In the dyestuff industry, intermediates like 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid are essential for synthesizing dyes and pigments . The compound’s molecular structure can be modified to produce a variety of colors and shades for textiles and other materials.

Corrosion Inhibition

Thiophene derivatives are known to act as corrosion inhibitors, which are important in industrial chemistry to protect metals from corrosion . The specific properties of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid could be harnessed to develop new, more effective corrosion inhibitors for various applications.

Mechanism of Action

While the specific mechanism of action for 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid is not mentioned in the sources, thiophene-based compounds are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based compounds have been of interest to a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the future research directions may include further exploration of the biological activities and potential therapeutic applications of 7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid and other thiophene derivatives.

properties

IUPAC Name

7-fluoro-6-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FO2S/c1-5-2-3-6-4-7(10(12)13)14-9(6)8(5)11/h2-4H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUBYHHMWEWWXFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(S2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-6-methyl-benzo[b]thiophene-2-carboxylic acid

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